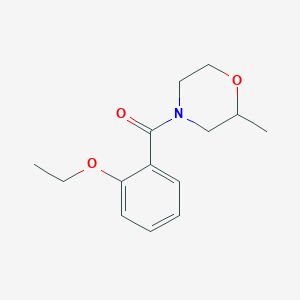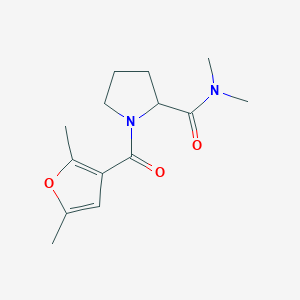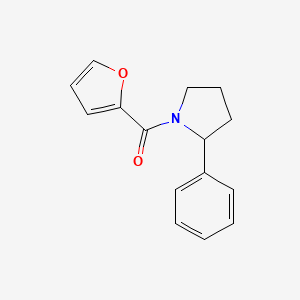![molecular formula C12H16F2N2O B7492570 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide, also known as DFEPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.
Applications De Recherche Scientifique
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has anti-tumor properties and can induce cell death in cancer cells. Additionally, 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide works by inhibiting the activity of the enzyme lysine-specific demethylase 1 (LSD1), which plays a role in the regulation of gene expression. By inhibiting LSD1, 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide can alter the expression of genes that are involved in cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor growth in animal models. Additionally, 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide in lab experiments is its specificity for LSD1, which allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has been shown to be effective in inhibiting the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. However, one limitation of using 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide in lab experiments is its relatively low potency compared to other LSD1 inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide, including:
1. Optimization of the synthesis method to improve the yield and purity of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide.
2. Investigation of the molecular mechanisms underlying the anti-tumor effects of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide, including the identification of downstream targets of LSD1 inhibition.
3. Evaluation of the efficacy of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
4. Development of new drug delivery systems to improve the bioavailability and targeted delivery of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide in vivo.
5. Investigation of the potential applications of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide in other disease areas, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide is a promising compound with potential applications in medical research, particularly in the field of cancer treatment. Further research is needed to fully understand the molecular mechanisms underlying its anti-tumor effects and to optimize its use in lab experiments and clinical applications.
Méthodes De Synthèse
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluorophenylacetonitrile with N-methyl-1-phenylethylamine, followed by a reductive amination with sodium borohydride and acetic acid. The resulting product is purified using column chromatography to obtain 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide in its pure form.
Propriétés
IUPAC Name |
3-[1-(3,4-difluorophenyl)ethyl-methylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-8(16(2)6-5-12(15)17)9-3-4-10(13)11(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGQLTFLHCOGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N(C)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)




![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(3-methylpiperidin-1-yl)methanone](/img/structure/B7492545.png)




![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)